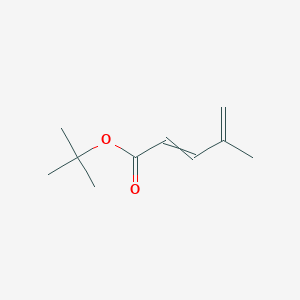
Tert-butyl 4-methylpenta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-methylpenta-2,4-dienoate is an organic compound with the molecular formula C10H16O2. It is a derivative of penta-2,4-dienoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group. This compound is known for its unique structural features, which include a conjugated diene system and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-methylpenta-2,4-dienoate typically involves the esterification of 4-methylpenta-2,4-dienoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-methylpenta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The conjugated diene system can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms in the diene system can be substituted with halogens or other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester group.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Halogenated derivatives: from substitution reactions.
Scientific Research Applications
Tert-butyl 4-methylpenta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-methylpenta-2,4-dienoate involves its interaction with various molecular targets. The conjugated diene system can participate in Diels-Alder reactions, forming cyclohexene derivatives. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by specific enzymes and catalysts in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-methylpent-4-enoate
- 2-tert-Butyl-4-methoxyphenol
- 2,6-Di-tert-butyl-4-methylpyridine
Uniqueness
Tert-butyl 4-methylpenta-2,4-dienoate is unique due to its conjugated diene system and tert-butyl ester group, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a unique combination of stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
569679-93-2 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
tert-butyl 4-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C10H16O2/c1-8(2)6-7-9(11)12-10(3,4)5/h6-7H,1H2,2-5H3 |
InChI Key |
IQNVHHPAPLLSII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5,5-Trimethyl-2-oxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylic acid](/img/structure/B14226526.png)
![1-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14226533.png)
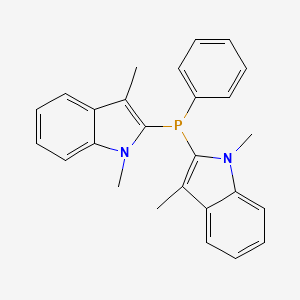
![6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione](/img/structure/B14226546.png)
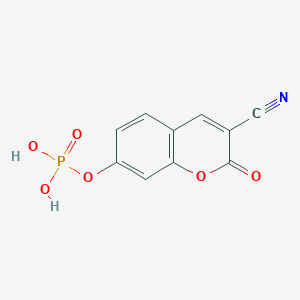
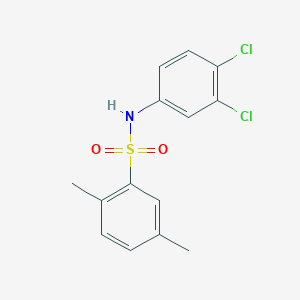
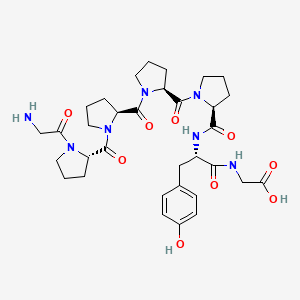
![Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14226578.png)
![1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14226586.png)
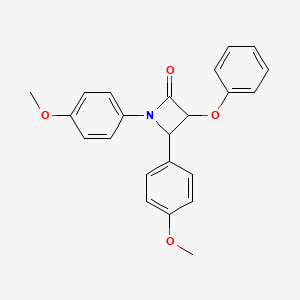
![N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide](/img/structure/B14226596.png)
![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)
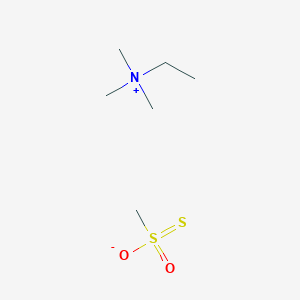
![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)
